

Application Notes and Protocols for ML132, a Selective Caspase-1 Inhibitor

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Compound of Interest

Compound Name: ML132

Cat. No.: B612268

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Introduction

ML132 is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory signaling pathway.^{[1][2]} Contrary to some initial classifications, **ML132** is not a Kir2.1 potassium channel inhibitor. Its primary target is caspase-1, which plays a crucial role in the activation of pro-inflammatory cytokines and the induction of pyroptosis, a form of programmed cell death. These application notes provide comprehensive guidance on the optimal use of **ML132** in in vitro studies, including recommended working concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.

Data Presentation: In Vitro Efficacy of ML132

The inhibitory activity of **ML132** against caspase-1 and other related caspases is summarized below. The IC₅₀ values highlight the compound's high potency and selectivity for caspase-1.

Target	IC50 Value	Notes
Caspase-1	34.9 nM	Primary target. Highly potent inhibition.
Caspase-4	1.27 μ M	Significantly less potent inhibition compared to caspase-1.
Caspase-5	0.85 μ M	Significantly less potent inhibition compared to caspase-1.
Caspase-8	4.18 μ M	Minimal inhibition at concentrations effective for caspase-1.
Caspase-9	2.85 μ M	Minimal inhibition at concentrations effective for caspase-1.

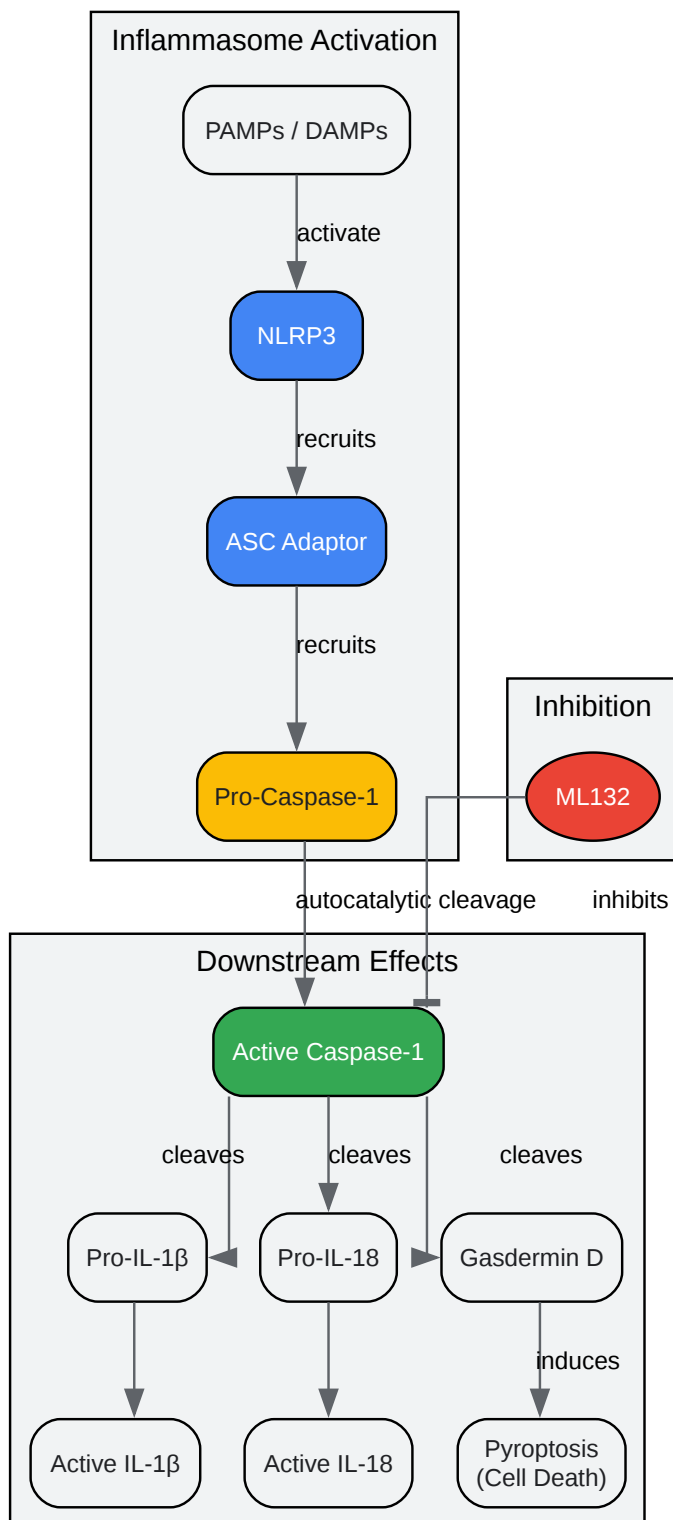
Data sourced from MedChemExpress product datasheet.

Note on Working Concentrations: While specific in vitro cell-based studies detailing the use of **ML132** are not widely published, a starting concentration for cell-based assays can be extrapolated from its low nanomolar IC50 value. A typical starting range for a highly potent inhibitor like **ML132** would be 100 nM to 1 μ M. However, it is crucial to perform a dose-response experiment for each specific cell type and assay to determine the optimal working concentration.

Signaling Pathway

ML132 inhibits caspase-1, which is a critical component of the inflammasome complex. The inflammasome is a multiprotein complex that assembles in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the inflammasome recruits and activates pro-caspase-1, leading to the cleavage of pro-inflammatory cytokines IL-1 β and IL-18 into their active forms, and the cleavage of Gasdermin D to induce pyroptosis.

Caspase-1 Signaling Pathway (Inflammasome)

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Caption: Caspase-1 activation within the inflammasome and inhibition by **ML132**.

Experimental Protocols

Below are detailed protocols for key experiments to assess the efficacy of **ML132** in an in vitro setting.

Caspase-1 Activity Assay (Fluorogenic)

This protocol measures the enzymatic activity of caspase-1 in cell lysates.

Materials:

- Cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)
- Lipopolysaccharide (LPS)
- Nigericin or other inflammasome activator
- **ML132**
- Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)
- Caspase-1 substrate (e.g., Ac-YVAD-AFC)
- 96-well black microplate
- Fluorometer

Protocol:

- Cell Seeding: Seed cells in a 24-well plate at a density of 5×10^5 cells/well and allow them to adhere overnight.
- Priming: Prime the cells with LPS (e.g., 1 $\mu\text{g/mL}$) for 3-4 hours.
- Inhibitor Treatment: Pre-incubate the cells with varying concentrations of **ML132** (e.g., 10 nM - 10 μM) for 1 hour. Include a vehicle control (DMSO).

- **Inflammasome Activation:** Stimulate the cells with an inflammasome activator (e.g., 5 μ M Nigericin) for 1-2 hours.
- **Cell Lysis:** Wash the cells with cold PBS and lyse them with cell lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **Caspase-1 Assay:** In a 96-well black plate, add 50 μ g of protein lysate to each well. Add the caspase-1 substrate Ac-YVAD-AFC to a final concentration of 50 μ M.
- **Measurement:** Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

IL-1 β Secretion Assay (ELISA)

This protocol quantifies the amount of secreted IL-1 β in the cell culture supernatant.

Materials:

- Cells of interest
- LPS
- Nigericin or other inflammasome activator
- **ML132**
- Human or mouse IL-1 β ELISA kit
- 96-well ELISA plate
- Plate reader

Protocol:

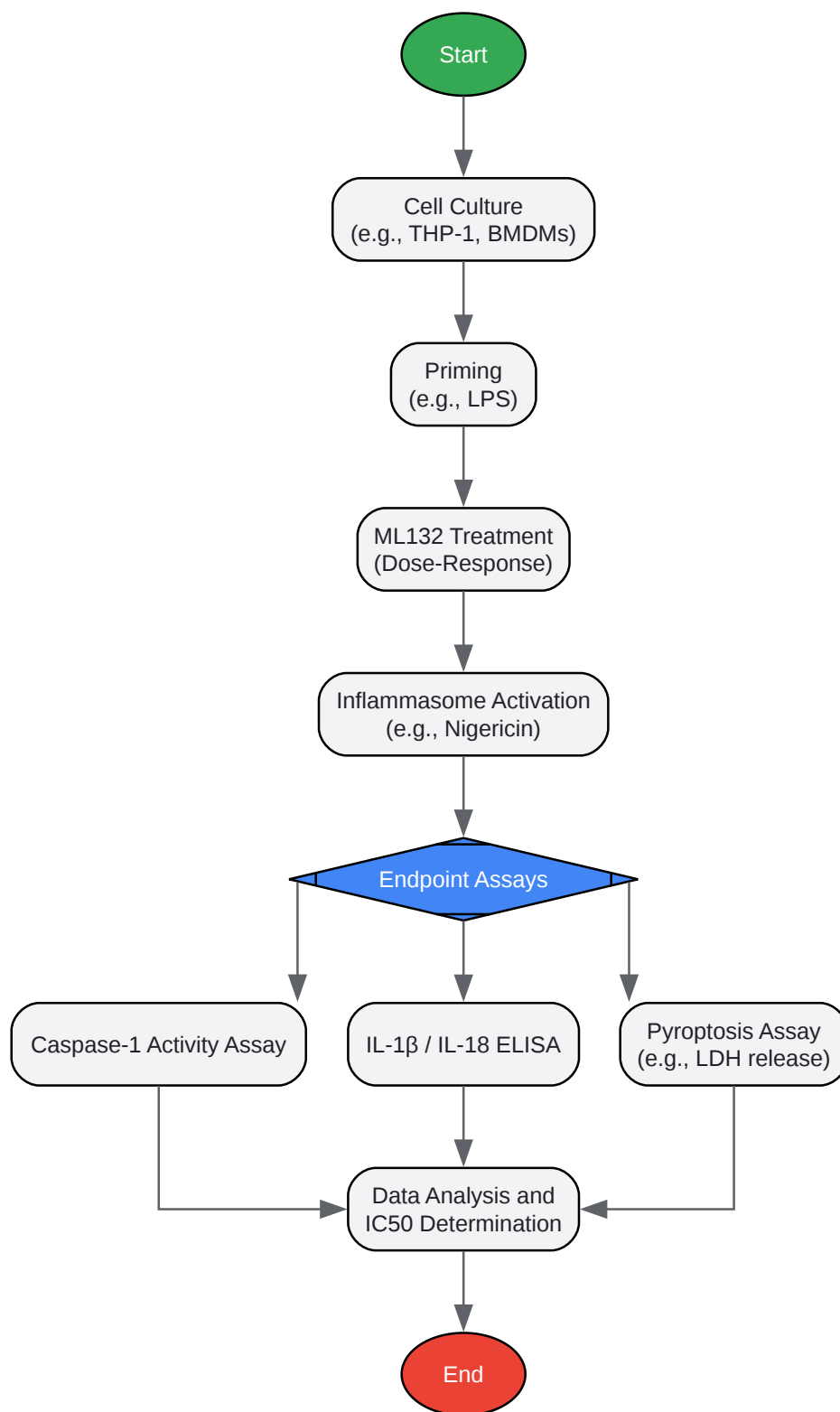
- **Cell Seeding and Priming:** Follow steps 1 and 2 from the Caspase-1 Activity Assay protocol.

- Inhibitor Treatment: Pre-incubate the cells with varying concentrations of **ML132** (e.g., 10 nM - 10 μ M) for 1 hour.
- Inflammasome Activation: Stimulate the cells with an inflammasome activator (e.g., 5 μ M Nigericin) for 6-24 hours.
- Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
- ELISA: Perform the IL-1 β ELISA according to the manufacturer's instructions.
- Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis: Calculate the concentration of IL-1 β in each sample based on the standard curve.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for testing the efficacy of **ML132** in vitro.

General In Vitro Workflow for ML132

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References

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